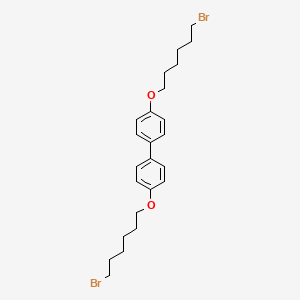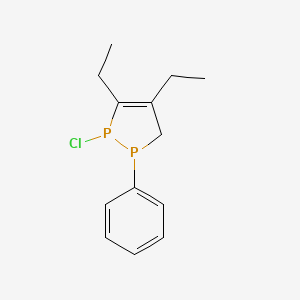
1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole is a unique organophosphorus compound. This compound features a diphosphole ring, which is a five-membered ring containing two phosphorus atoms. The presence of chlorine, ethyl, and phenyl groups attached to the diphosphole ring makes it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of a chlorinated phosphorus compound with an ethyl-substituted phenyl compound in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized diphosphole derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organophosphorus compounds.
Biology: The compound’s derivatives may have potential biological activity and can be studied for their effects on biological systems.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the chlorine, ethyl, and phenyl groups, which can affect the electron density and steric properties of the diphosphole ring. The molecular targets and pathways involved in its biological activity are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2,3-dihydro-1H-1,2-diphosphole: Lacks the ethyl and phenyl groups, making it less sterically hindered.
4,5-Diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole: Lacks the chlorine atom, which affects its reactivity in substitution reactions.
Uniqueness
1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole is unique due to the combination of chlorine, ethyl, and phenyl groups attached to the diphosphole ring
Propiedades
Número CAS |
163277-09-6 |
|---|---|
Fórmula molecular |
C13H17ClP2 |
Peso molecular |
270.67 g/mol |
Nombre IUPAC |
1-chloro-4,5-diethyl-2-phenyl-3H-diphosphole |
InChI |
InChI=1S/C13H17ClP2/c1-3-11-10-15(16(14)13(11)4-2)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3 |
Clave InChI |
TUCCFRGYDCHALM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(P(P(C1)C2=CC=CC=C2)Cl)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


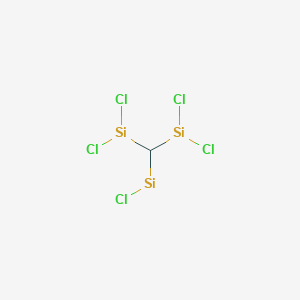
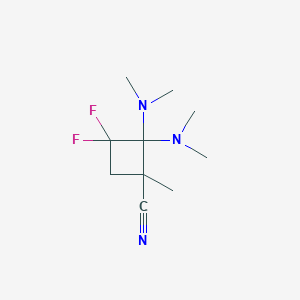
![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)
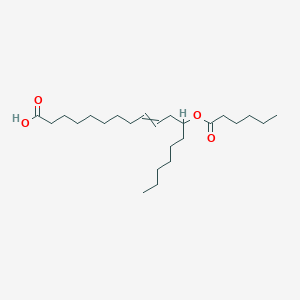
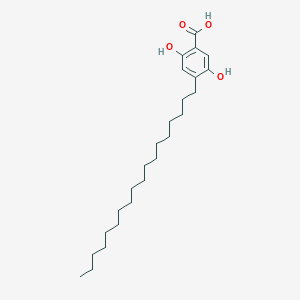

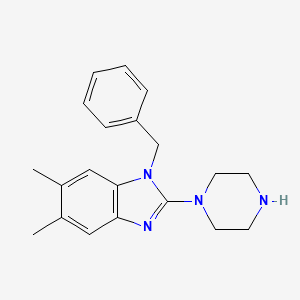
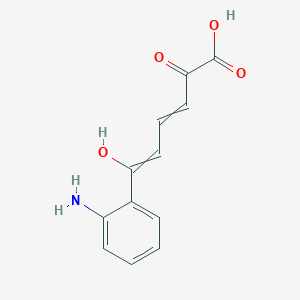
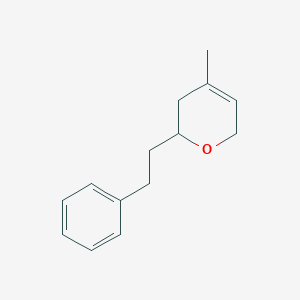
![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)
![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
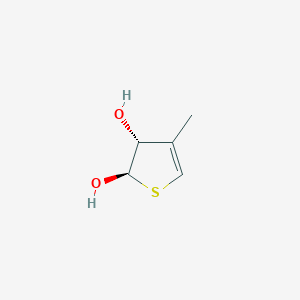
![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)
